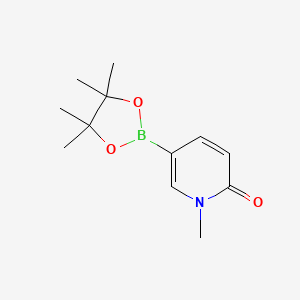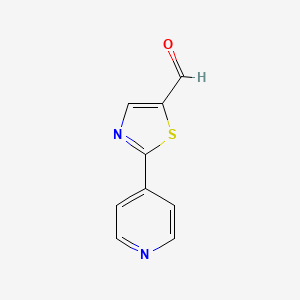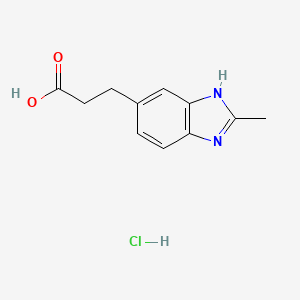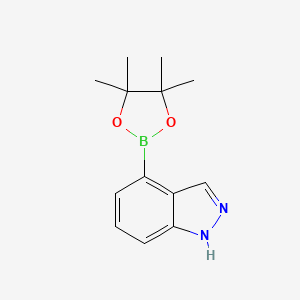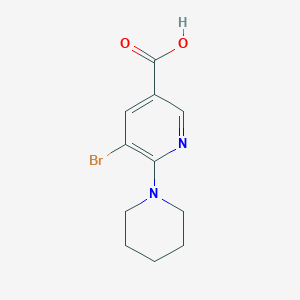![molecular formula C29H37NO2 B1389478 N-[4-(Heptyloxy)benzyl]-4-(3-phenylpropoxy)aniline CAS No. 1040686-87-0](/img/structure/B1389478.png)
N-[4-(Heptyloxy)benzyl]-4-(3-phenylpropoxy)aniline
Vue d'ensemble
Description
N-[4-(Heptyloxy)benzyl]-4-(3-phenylpropoxy)aniline (NHBPA) is a synthetic aniline derivative that has been studied for its potential applications in the fields of scientific research and laboratory experiments. The compound has been studied for its synthesis method, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and potential future directions.
Applications De Recherche Scientifique
N-[4-(Heptyloxy)benzyl]-4-(3-phenylpropoxy)aniline has been studied for its potential applications in scientific research. In particular, the compound has been studied for its potential to act as an inhibitor of the enzyme acetylcholinesterase (AChE). AChE is an enzyme involved in the breakdown of the neurotransmitter acetylcholine, and its inhibition can lead to increased levels of acetylcholine in the brain, which may have beneficial effects on memory and learning. Additionally, N-[4-(Heptyloxy)benzyl]-4-(3-phenylpropoxy)aniline has been studied for its potential to act as a ligand for the estrogen receptor. Estrogen is a hormone involved in the regulation of many physiological processes, and the binding of N-[4-(Heptyloxy)benzyl]-4-(3-phenylpropoxy)aniline to the estrogen receptor may enable the compound to modulate these processes.
Mécanisme D'action
N-[4-(Heptyloxy)benzyl]-4-(3-phenylpropoxy)aniline has been studied for its mechanism of action in the inhibition of AChE and the binding to the estrogen receptor. With regards to AChE inhibition, the compound is thought to act as a competitive inhibitor, meaning that it binds to the active site of the enzyme, preventing the enzyme from binding to its normal substrate, acetylcholine. With regards to binding to the estrogen receptor, N-[4-(Heptyloxy)benzyl]-4-(3-phenylpropoxy)aniline is thought to act as an agonist, meaning that it binds to the receptor and activates it, leading to a downstream effect on the physiological processes regulated by the hormone.
Biochemical and Physiological Effects
N-[4-(Heptyloxy)benzyl]-4-(3-phenylpropoxy)aniline has been studied for its biochemical and physiological effects. With regards to AChE inhibition, the compound has been shown to increase levels of acetylcholine in the brain, which may improve memory and learning. With regards to binding to the estrogen receptor, N-[4-(Heptyloxy)benzyl]-4-(3-phenylpropoxy)aniline has been shown to modulate the physiological processes regulated by the hormone, including reproductive physiology and the regulation of energy balance.
Avantages Et Limitations Des Expériences En Laboratoire
N-[4-(Heptyloxy)benzyl]-4-(3-phenylpropoxy)aniline has several advantages and limitations for lab experiments. On the one hand, the compound is relatively easy to synthesize, making it a useful tool for laboratory experiments. Additionally, the compound can be used to study a wide range of biological processes, making it a versatile tool for scientific research. On the other hand, the compound is relatively expensive to purchase, and its effects on biological processes may be difficult to replicate in laboratory experiments.
Orientations Futures
N-[4-(Heptyloxy)benzyl]-4-(3-phenylpropoxy)aniline may have potential applications in a variety of future directions. For example, the compound may be studied further for its potential to act as an inhibitor of AChE, which may enable the development of treatments for neurological disorders. Additionally, the compound may be studied further for its potential to act as a ligand for the estrogen receptor, which may enable the development of treatments for conditions related to estrogen deficiency. Finally, the compound may be studied further for its potential to modulate other physiological processes, which may enable the development of treatments for a variety of diseases and disorders.
Propriétés
IUPAC Name |
N-[(4-heptoxyphenyl)methyl]-4-(3-phenylpropoxy)aniline | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C29H37NO2/c1-2-3-4-5-9-22-31-28-18-14-26(15-19-28)24-30-27-16-20-29(21-17-27)32-23-10-13-25-11-7-6-8-12-25/h6-8,11-12,14-21,30H,2-5,9-10,13,22-24H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VVODEWHIBZDFEB-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCOC1=CC=C(C=C1)CNC2=CC=C(C=C2)OCCCC3=CC=CC=C3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C29H37NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
431.6 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-[4-(Heptyloxy)benzyl]-4-(3-phenylpropoxy)aniline | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



amine](/img/structure/B1389396.png)
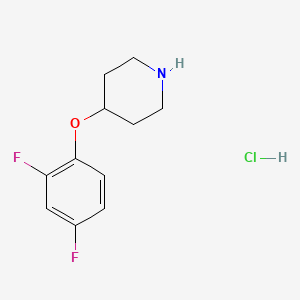
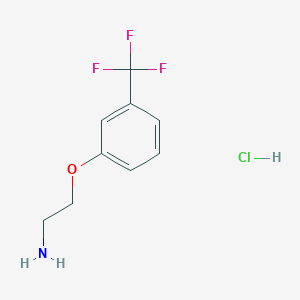
![1-{[(3-Nitrophenyl)amino]carbonyl}piperidine-3-carboxylic acid](/img/structure/B1389400.png)
![2-Chloro-5-[(2-methyl-1-piperidinyl)sulfonyl]-aniline](/img/structure/B1389403.png)

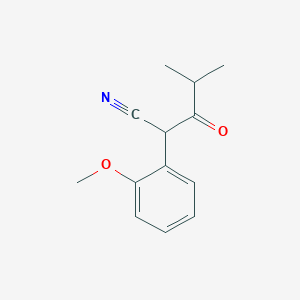
![6-[(4-Bromophenyl)sulfanyl]-3-pyridinylamine](/img/structure/B1389406.png)

